Thiols, C4-10, gamma-omega-perfluoro
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiols, C4-10, gamma-omega-perfluoro typically involves the reaction of perfluoroalkyl iodides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and are conducted under reflux conditions .
Industrial Production Methods
Industrial production of these thiols involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiols, C4-10, gamma-omega-perfluoro undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine; typically conducted in aqueous or organic solvents.
Reduction: Dithiothreitol, sodium borohydride; usually performed in aqueous or alcoholic solutions.
Substitution: Alkyl halides, tosylates; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl thiols
Scientific Research Applications
Thiols, C4-10, gamma-omega-perfluoro have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules and as reagents in various chemical reactions.
Biology: Employed in the modification of biomolecules and as probes in biochemical assays.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants
Mechanism of Action
The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Thiols, C4-20, gamma-omega-perfluoro
- Perfluoroalkyl (C2-C8)ethyl mercaptan
- 3,3,4,4,4-pentafluorobutane-1-thiol
Uniqueness
Thiols, C4-10, gamma-omega-perfluoro are unique due to their specific chain length and the presence of a perfluorocarbon chain, which imparts distinct chemical properties such as high thermal stability and resistance to chemical reactions. These properties make them particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
68140-18-1 |
---|---|
Molecular Formula |
C4H5F5S |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
InChI Key |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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